(1-(2-(azepan-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-(2-(azepan-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol is a compound that features a triazole ring, an azepane ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(azepan-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process. One common method includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the ethyl group: The azepane ring is then reacted with an ethylating agent to introduce the ethyl group.
Formation of the triazole ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Introduction of the methanol group: Finally, the methanol group is introduced through a suitable reaction, such as reduction or substitution.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(2-(azepan-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted azepane derivatives.
Scientific Research Applications
(1-(2-(azepan-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(2-(azepan-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The azepane ring may contribute to the compound’s binding affinity and specificity. The methanol group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-yl)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a triazole ring.
2-(azepan-1-yl)ethyl 2-methylprop-2-enoate: Another similar compound with a different functional group.
Uniqueness
(1-(2-(azepan-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of both the triazole and azepane rings, which confer distinct chemical and biological properties. This combination of rings is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[1-[2-(azepan-1-yl)ethyl]triazol-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c16-10-11-9-15(13-12-11)8-7-14-5-3-1-2-4-6-14/h9,16H,1-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTBCDKYNQFQTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C=C(N=N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159789 | |
Record name | 1H-1,2,3-Triazole-4-methanol, 1-[2-(hexahydro-1H-azepin-1-yl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415562-62-7 | |
Record name | 1H-1,2,3-Triazole-4-methanol, 1-[2-(hexahydro-1H-azepin-1-yl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole-4-methanol, 1-[2-(hexahydro-1H-azepin-1-yl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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